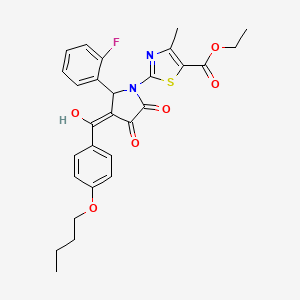![molecular formula C26H29NO5 B12012446 4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618077-36-4](/img/structure/B12012446.png)
4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(アリルオキシ)ベンゾイル)-3-ヒドロキシ-5-(4-イソプロピルフェニル)-1-(2-メトキシエチル)-1H-ピロール-2(5H)-オンは、ピロールロン類に属する複雑な有機化合物です。
合成方法
合成経路と反応条件
4-(4-(アリルオキシ)ベンゾイル)-3-ヒドロキシ-5-(4-イソプロピルフェニル)-1-(2-メトキシエチル)-1H-ピロール-2(5H)-オンの合成は、通常、複数段階の有機反応を伴います。原料は通常、市販されている化合物であり、合成には以下のような段階が含まれる場合があります。
ピロールロン環の形成: 適切な前駆体を含む環化反応によって達成できます。
官能基の導入: アリルオキシ、ベンゾイル、ヒドロキシ、イソプロピルフェニル、メトキシエチル基は、さまざまな置換反応や付加反応によって導入されます。
工業生産方法
このような複雑な化合物の工業生産方法では、通常、収率と純度を最大にするために反応条件を最適化します。これには、次のようなものが含まれます。
触媒: 反応速度を向上させるための触媒の使用。
精製: 最終生成物を精製するための結晶化、蒸留、クロマトグラフィーなどの技術。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials are usually commercially available compounds, and the synthesis may involve steps such as:
Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Allyloxy, benzoyl, hydroxy, isopropylphenyl, and methoxyethyl groups are introduced through various substitution and addition reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
反応の種類
4-(4-(アリルオキシ)ベンゾイル)-3-ヒドロキシ-5-(4-イソプロピルフェニル)-1-(2-メトキシエチル)-1H-ピロール-2(5H)-オンは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基をカルボニル基に変換する。
還元: カルボニル基をアルコールに還元する。
置換: 官能基を他の置換基に置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下のようなものがあります。
酸化剤: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) など。
還元剤: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) など。
置換試薬: ハロゲンやアルキル化剤など。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究への応用
化学: より複雑な分子を合成するためのビルディングブロックとして使用される。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されている。
医学: さまざまな病気の治療における潜在的な治療効果について調査されている。
産業: 新しい材料や化学プロセスの開発に利用されている。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
4-(4-(アリルオキシ)ベンゾイル)-3-ヒドロキシ-5-(4-イソプロピルフェニル)-1-(2-メトキシエチル)-1H-ピロール-2(5H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。これらには、以下のようなものがあります。
酵素阻害: 特定の酵素の活性に結合し阻害する。
受容体モジュレーション: 細胞受容体と相互作用してシグナル伝達経路を調節する。
遺伝子発現: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与える。
類似の化合物との比較
類似の化合物
4-(4-(アリルオキシ)ベンゾイル)-3-ヒドロキシ-5-(4-イソプロピルフェニル)-1-(2-メトキシエチル)-1H-ピロール-2(5H)-オンに似た化合物には、置換基が異なる他のピロールロン誘導体があります。例としては、以下のようなものがあります。
- 4-(4-メトキシベンゾイル)-3-ヒドロキシ-5-(4-メチルフェニル)-1-(2-エトキシエチル)-1H-ピロール-2(5H)-オン
- 4-(4-エトキシベンゾイル)-3-ヒドロキシ-5-(4-エチルフェニル)-1-(2-プロポキシエチル)-1H-ピロール-2(5H)-オン
独自性
4-(4-(アリルオキシ)ベンゾイル)-3-ヒドロキシ-5-(4-イソプロピルフェニル)-1-(2-メトキシエチル)-1H-ピロール-2(5H)-オンの独自性は、その官能基の特定の組み合わせにあります。この組み合わせは、他の類似の化合物と比較して、独自の化学的特性と生物活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds to 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one include other pyrrolone derivatives with different substituents. Examples include:
- 4-(4-Methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-ethoxyethyl)-1H-pyrrol-2(5H)-one
- 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(4-ethylphenyl)-1-(2-propoxyethyl)-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other similar compounds.
特性
CAS番号 |
618077-36-4 |
|---|---|
分子式 |
C26H29NO5 |
分子量 |
435.5 g/mol |
IUPAC名 |
(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29NO5/c1-5-15-32-21-12-10-20(11-13-21)24(28)22-23(19-8-6-18(7-9-19)17(2)3)27(14-16-31-4)26(30)25(22)29/h5-13,17,23,28H,1,14-16H2,2-4H3/b24-22- |
InChIキー |
MNCZQSUJGQQEGP-GYHWCHFESA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CCOC |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)
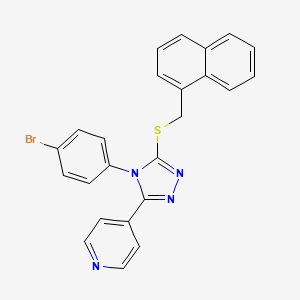
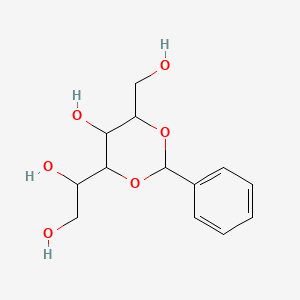

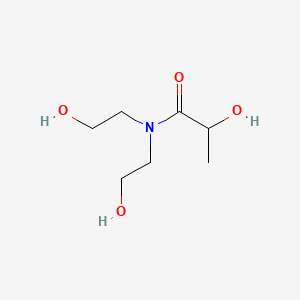
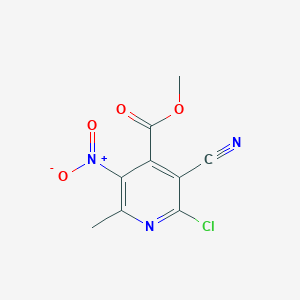
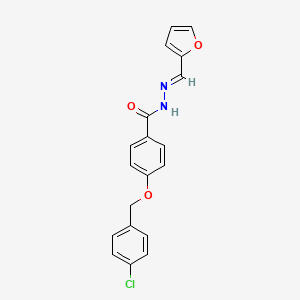
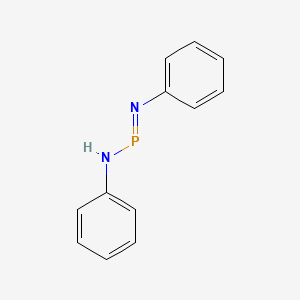
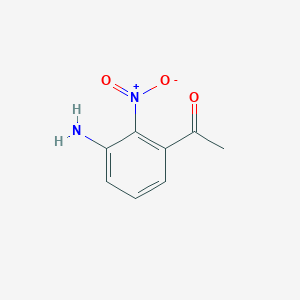
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12012431.png)
![[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12012435.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012449.png)
